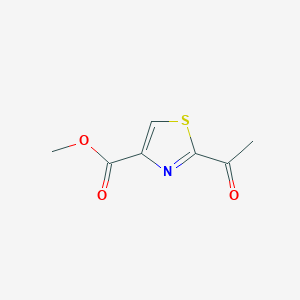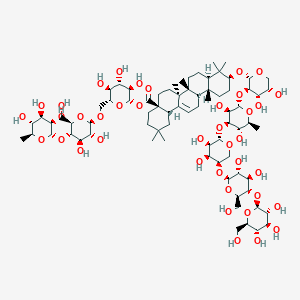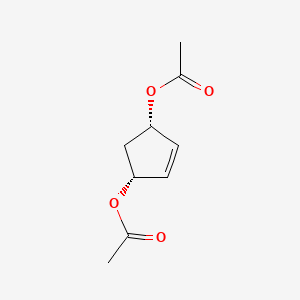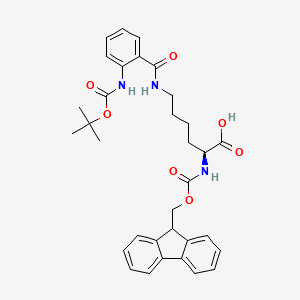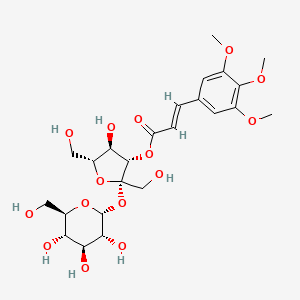
Glomeratose A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glomeratose A is a naturally occurring compound isolated from the plant Polygala tenuifolia. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies . The molecular formula of this compound is C24H34O15, and it has a molecular weight of 562.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glomeratose A is primarily isolated from the roots of Polygala tenuifolia through extraction and purification processes . The extraction involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural abundance and the efficiency of extraction methods from Polygala tenuifolia .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at its ester and ether linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Glomeratose A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lactate dehydrogenase inhibition and other enzymatic processes
Biology: The compound is studied for its potential effects on cellular metabolism and energy production.
Medicine: this compound is being investigated for its potential therapeutic effects in conditions related to lactate dehydrogenase activity, such as cancer and metabolic disorders
Industry: While not widely used industrially, it serves as a reference compound in the development of new lactate dehydrogenase inhibitors.
Mechanism of Action
Glomeratose A exerts its effects by inhibiting the enzyme lactate dehydrogenase. This inhibition disrupts the conversion of lactate to pyruvate, affecting cellular energy production and metabolism . The molecular targets include the active site of lactate dehydrogenase, where this compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Comparison: Glomeratose A is unique among these compounds due to its specific inhibitory action on lactate dehydrogenase. While other similar compounds may have different targets or broader biological activities, this compound’s specificity makes it particularly valuable for studying lactate dehydrogenase-related processes .
Properties
Molecular Formula |
C24H34O15 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3/b5-4+/t14-,15-,17-,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
PQHNJDATPYXLIX-JKCNAQEDSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
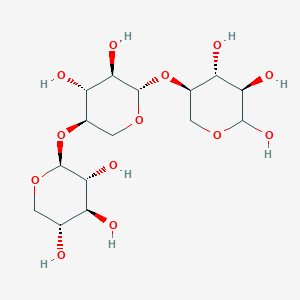
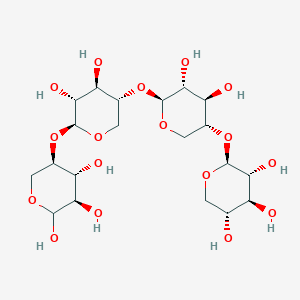
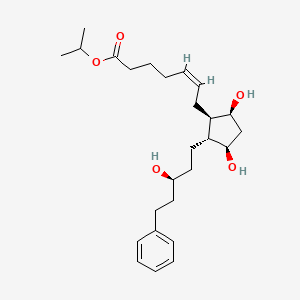
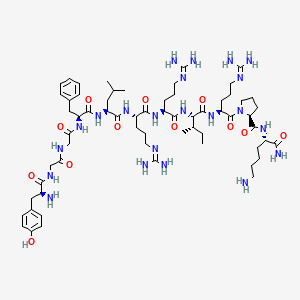

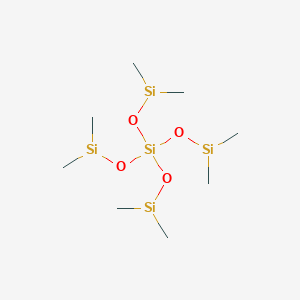

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)
